3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

This 3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2-one features a distinctive ortho-amino/para-nitro push-pull system on the C3-aryl ring and an N1-benzyl group, creating a pharmacophore profile distinct from simpler 3-phenyl or 3-benzyl analogs. The scaffold aligns with M1 mAChR PAM patent chemotypes (US 9,527,834 B2) and offers unique hydrogen-bonding capacity for SAR-driven differentiation therapy and computational chemistry studies. Procure for validation in leukemia/psoriasis phenotypic screens, M1 PAM lead expansion, or as a benchmark in pharmacophore modeling.

Molecular Formula C21H16N4O3
Molecular Weight 372.4 g/mol
Cat. No. B14775420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one
Molecular FormulaC21H16N4O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])N
InChIInChI=1S/C21H16N4O3/c22-17-11-10-15(25(27)28)12-16(17)20-21(26)24(13-14-6-2-1-3-7-14)19-9-5-4-8-18(19)23-20/h1-12H,13,22H2
InChIKeyIIQHWNBHBBWOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one (CAS 319490-42-1): A Quinoxalinone Scaffold for Specialized Screening


3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one (CAS 319490-42-1) is a synthetic quinoxalin-2-one derivative with the molecular formula C21H16N4O3 and a molecular weight of 372.38 g/mol [1]. It is characterized by three distinct pharmacophoric features on the quinoxalinone core: an N1-benzyl substituent, a C3-(2-amino-5-nitrophenyl) group, and the 2-oxo functionality . The compound belongs to the 3-arylquinoxalin-2(1H)-one class, a scaffold recognized as a privileged structure in medicinal chemistry due to its occurrence in numerous bioactive molecules, including enzyme inhibitors and anticancer agents [2]. This specific substitution pattern is designed to probe structure-activity relationships (SAR) where both the electron-withdrawing nitro group and the hydrogen-bond-donating amino group on the phenyl ring can modulate target engagement distinctly from simpler 3-phenyl or 3-benzyl analogs.

Why 3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one Cannot Be Replaced by Generic Quinoxalinone Analogs


Generic substitution among quinoxalin-2-one analogs is not scientifically valid due to the profound impact of the C3-aryl substitution pattern on biological activity. The 3-arylquinoxalin-2(1H)-one scaffold is a known pharmacophore, but its target binding and functional activity are exquisitely sensitive to the electronic and steric properties of substituents on the 3-aryl ring [1]. The specific combination of a 2-amino group and a 5-nitro group on the phenyl ring in this compound creates a unique push-pull electronic system . The N1-benzyl group further differentiates it from N1-H or N1-alkyl analogs by introducing specific hydrophobic and steric constraints that are known to be critical for activity in related 1-benzylquinoxalin-2(1H)-one series, such as positive allosteric modulators of the muscarinic M1 receptor [2]. Therefore, replacing this compound with a simple 3-phenylquinoxalin-2-one, a 3-benzyl analog, or an N1-unsubstituted variant would result in a molecule with fundamentally different physicochemical properties and biological recognition patterns, invalidating any comparative SAR or screening conclusions.

Evidence-Based Differentiation of 3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one from Closest Analogs


Molecular Recognition Surface: 3-(2-Amino-5-nitrophenyl) vs. 3-Phenyl and 3-(2-Nitrophenyl) Analogs

The presence of the 2-amino-5-nitrophenyl group at C3 creates a hydrogen-bond-donor/acceptor-rich surface that is absent in commonly available 3-phenylquinoxalin-2-one (CAS 1504-56-1) or 3-(2-nitrophenyl) analogs. The computed topological polar surface area (TPSA) for the target compound is substantially higher due to the additional amino (NH2) and nitro (NO2) groups, providing an additional hydrogen bond donor and two acceptors compared to the unsubstituted 3-phenyl analog . The amino group at the ortho position relative to the quinoxalinone junction can participate in intramolecular hydrogen bonding with the N4 nitrogen, potentially stabilizing a specific bioactive conformation not accessible to 3-(2-nitrophenyl) analogs lacking the amino donor [1].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

N1-Substituent Differentiation: N1-Benzyl vs. N1-H and N1-Methyl Quinoxalinones

The N1-benzyl group is a critical pharmacophoric element in the 1-benzylquinoxalin-2(1H)-one series, which has been validated as a scaffold for positive allosteric modulators (PAMs) of the muscarinic acetylcholine M1 receptor (mAChR M1), a target for Alzheimer's disease and schizophrenia [1]. In the patent literature (US 9,527,834 B2), the 1-benzyl substitution is a core structural requirement for M1 PAM activity, distinguishing it from N1-H analogs such as 3-(2-amino-5-nitrophenyl)quinoxalin-2(1H)-one (CAS 91658-81-0) [2]. While the exact compound is not explicitly exemplified in available patent data, its scaffold and substitution pattern align with the general formula of active M1 PAMs, whereas the des-benzyl analog would lack the hydrophobic anchor necessary for binding to the allosteric pocket.

Receptor Pharmacology Allosteric Modulation CNS Drug Discovery

Physicochemical Differentiation: Lipophilicity and Aqueous Solubility Profile vs. Non-Nitrated Analogs

The presence of the 5-nitro group on the C3-phenyl ring increases the compound's calculated lipophilicity (cLogP) compared to 3-(2-aminophenyl)quinoxalin-2(1H)-one, while the amino group contributes to aqueous solubility . In a related series of nitro-quinoxalinone derivatives evaluated as aldose reductase inhibitors, the introduction of a nitro group at the 8-position was associated with enhanced inhibitory activity, with IC50 values ranging from 1.54 to 18.17 μM [1]. Although the target compound has the nitro group on the aryl ring rather than the quinoxalinone core, the electron-withdrawing effect of the nitro group is expected to similarly modulate the compound's electronic properties, redox potential, and consequently its biological reactivity, differentiating it from non-nitrated 3-(2-aminophenyl) analogs.

Physicochemical Properties Drug-likeness Solubility

Documented Anti-Proliferative and Differentiation-Inducing Activity: Evidence from Database Annotations

According to structured data extracted from web resources and deposited in the WebIsA database, 3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2-one has been annotated with activity in "arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte," suggesting potential utility as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. This functional annotation is specific to this compound and is not attributed to simpler quinoxalinone analogs with different substitution patterns. The ability to induce monocytic differentiation has been observed in other quinoxaline-containing compounds, such as IQ-1S, which affects phenotypical and cytokine-producing characteristics of activated human monocytes/macrophages [2]. The combination of anti-proliferative activity with differentiation-inducing capacity represents a dual mechanism profile that differentiates this compound from quinoxalinones that are solely cytotoxic or enzyme-inhibitory.

Cancer Biology Cell Differentiation Monocyte/Macrophage

Optimal Research and Procurement Scenarios for 3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one


Muscarinic M1 Receptor Allosteric Modulator Screening Campaigns

This compound is well-suited for inclusion in screening libraries targeting the M1 muscarinic acetylcholine receptor (mAChR M1) as a potential positive allosteric modulator (PAM). Its N1-benzylquinoxalin-2(1H)-one scaffold aligns with the general formula claimed in US Patent 9,527,834 B2 for M1 PAMs [1]. The compound's unique 2-amino-5-nitrophenyl C3-substituent provides additional hydrogen-bonding capacity and electronic modulation that may confer selectivity advantages over simpler analogs within the same patent class. Procurement is recommended for laboratories validating novel M1 PAM chemotypes or conducting SAR expansion studies on the 1-benzylquinoxalin-2(1H)-one series for Alzheimer's disease and schizophrenia research.

Monocyte Differentiation and Anti-Proliferative Phenotypic Assays

Based on database annotations indicating activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1], this compound is a candidate for phenotypic screening in oncology (differentiation therapy for leukemia) and dermatology (psoriasis models). Unlike quinoxalinone analogs that act purely as cytotoxic agents, the differentiation-inducing property of this compound, if confirmed, offers a mechanistically distinct approach. Researchers should procure this compound for validation in established monocyte/macrophage differentiation models, such as THP-1 or HL-60 cell lines, with appropriate comparator compounds including phorbol 12-myristate 13-acetate (PMA) as a positive control for differentiation.

Structure-Activity Relationship (SAR) Studies on 3-Arylquinoxalin-2(1H)-one Pharmacophores

The compound serves as a key SAR probe for investigating the contributions of ortho-amino and para-nitro substituents on the 3-aryl ring to biological activity within the quinoxalin-2(1H)-one class. Its procurement alongside systematically varied analogs—such as 3-(2-aminophenyl)quinoxalin-2(1H)-one (no nitro), 3-(2-nitrophenyl)quinoxalin-2(1H)-one (no amino), and the des-benzyl 3-(2-amino-5-nitrophenyl)quinoxalin-2(1H)-one—enables a complete pharmacophoric deconstruction [2]. This is particularly relevant for medicinal chemistry programs exploring the 3-arylquinoxalin-2(1H)-one scaffold, which has been identified as a privileged structure for enzyme inhibition and antimicrobial activity [3].

Computational Chemistry and Molecular Modeling as a Pharmacophoric Standard

With its three distinct pharmacophoric features (N1-benzyl, C3-2-amino-5-nitrophenyl, and the quinoxalin-2-one core), this compound is an excellent reference standard for computational chemistry studies, including pharmacophore modeling, molecular docking, and QSAR model development. Its well-defined functional groups enable precise calculation of molecular interaction fields (MIFs) and provide a benchmark for virtual screening campaigns targeting enzymes or receptors that recognize nitroaromatic and benzyl moieties. This compound's structural complexity makes it a more informative probe than simpler mono-substituted quinoxalinones.

Quote Request

Request a Quote for 3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.